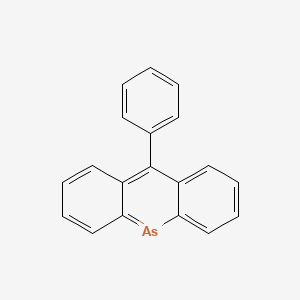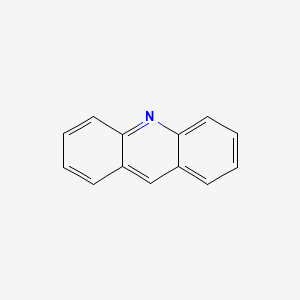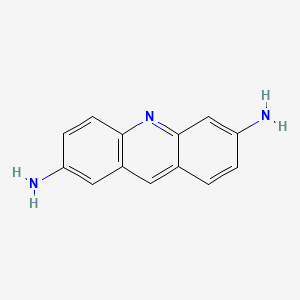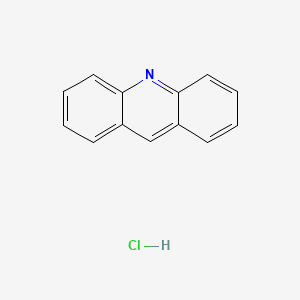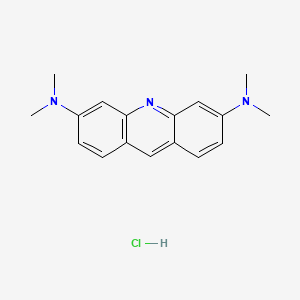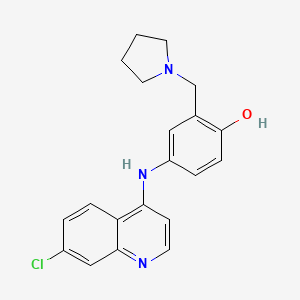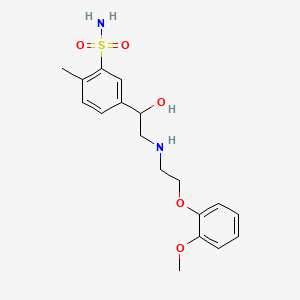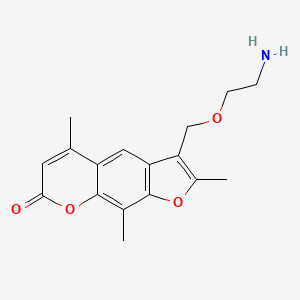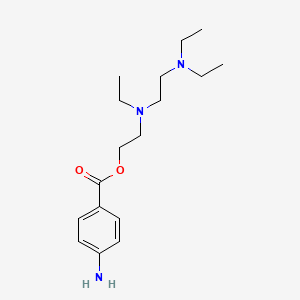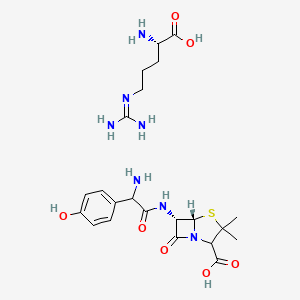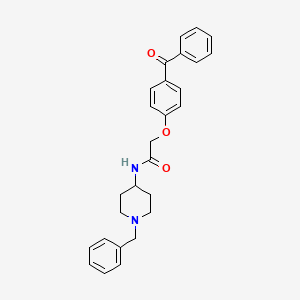
AdipoRon
Descripción general
Descripción
AdipoRon is a selective, orally active, synthetic small-molecule agonist of the adiponectin receptor 1 (AdipoR1) and adiponectin receptor 2 (AdipoR2). It activates AMPK and PPARα signaling and ameliorates insulin resistance, dyslipidemia, and glucose intolerance .
Synthesis Analysis
This compound is a synthetic analog that mimics the actions of adiponectin by stimulating both AdipoR1 and AdipoR2 . Treatment of PDAC cells with this compound led to mitochondrial uncoupling and loss of ATP production .
Molecular Structure Analysis
This compound is a small, synthetic molecule that binds both adiponectin receptors AdipoR1 and AdipoR2 with a Kd of approximately 1.8 and 3.1 mM, respectively .
Chemical Reactions Analysis
This compound has been shown to induce metabolic changes in pancreatic cancer cells, leading to increased glucose uptake and utilization . It also exhibits anti-inflammatory effects by reducing MPO activity and IL-1β expression in the gastric tissue .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 428.52 g/mol and a chemical formula of C27H28N2O3 . It is soluble in DMSO at 40 mg/mL or ethanol at 20 mg/mL .
Aplicaciones Científicas De Investigación
Enfermedad Renal Diabética (ERD)
AdipoRon ha sido implicado en el tratamiento de la Enfermedad Renal Diabética. Funciona como un agonista del receptor de adiponectina, que puede restaurar la función renal en la ERD sin inducir efectos adversos sistémicos . El compuesto mejora la fosforilación de la proteína quinasa activada por AMP (AMPK) y la expresión del receptor activado por proliferadores de peroxisomas (PPAR)-α, que son vías cruciales para mitigar la lesión renal y la lipotoxicidad .
Obesidad y Síndrome Metabólico
En el contexto de la obesidad y el síndrome metabólico, this compound activa las vías de señalización de AMPK y PPARα. Esta activación mejora la resistencia a la insulina, la dislipidemia y la intolerancia a la glucosa, que son comunes en la obesidad y la diabetes tipo II . Además, this compound ha demostrado ser prometedor para prolongar la vida útil de los ratones alimentados con una dieta rica en grasas y mejorar su resistencia al ejercicio .
Aplicaciones Antiinflamatorias
This compound exhibe efectos antiinflamatorios que son beneficiosos en varios procesos fisiológicos y patológicos. Por ejemplo, se ha estudiado su papel en la Degeneración Discal Intervertebral, donde suprime la expresión de factores proinflamatorios y catabólicos, ofreciendo potencialmente un nuevo enfoque terapéutico para esta condición .
Enfermedades Cardiovasculares
Las acciones antiinflamatorias y reguladoras metabólicas de this compound sugieren aplicaciones potenciales en enfermedades cardiovasculares. Al mejorar los perfiles lipídicos y reducir la inflamación, this compound podría contribuir a la prevención o el tratamiento de la aterosclerosis y otras complicaciones cardiovasculares asociadas con los trastornos metabólicos .
Protección de las Células Tubulares Renales
This compound puede proteger las células tubulares renales de los efectos dañinos de la angiotensina II, un factor que se sabe que contribuye al daño renal. Lo hace atenuando la activación de la NADPH oxidasa y el estrés oxidativo a través de la activación de AdipoR1 .
Metabolismo Energético y Resistencia al Ejercicio
Al inducir la fosforilación de AMPK y aumentar la expresión de PPAR-α, this compound media el metabolismo de los ácidos grasos. Esto no solo ayuda en el consumo de energía sino que también mejora la resistencia al ejercicio, lo que lo convierte en un compuesto de interés para mejorar el rendimiento físico .
Lipotoxicidad y Estrés Oxidativo
El papel de this compound en la mejora de la actividad de la ceramidasa a través de sus receptores conduce a una mejor catabolización de la ceramida y a la formación de esfingosina 1 fosfato (S1P), un metabolito antiapoptótico. Este mecanismo es particularmente importante para proteger las células de la lipotoxicidad y el estrés oxidativo .
Prolongación de la Vida Útil
La investigación en modelos animales ha indicado que this compound puede tener un papel en la prolongación de la vida útil. Los ratones con obesidad y diabetes tipo II mostraron un aumento de la vida útil cuando fueron tratados con this compound, lo que sugiere su potencial en estudios de longevidad .
Mecanismo De Acción
Target of Action
AdipoRon is a synthetic analog of adiponectin, an adipose tissue-derived hormone . It primarily targets the adiponectin receptors, AdipoR1 and AdipoR2 . These receptors play a crucial role in mediating the anti-inflammatory, antifibrotic, and antioxidant effects of adiponectin .
Mode of Action
This compound interacts with its targets, AdipoR1 and AdipoR2, to induce the phosphorylation of AMP-activated protein kinase (AMPK) and increase the expression of peroxisome proliferative-activated receptor (PPAR)-α . This interaction leads to the activation of PPAR gamma coactivator 1 alpha (PGC-1α), increased phosphorylation of acyl CoA oxidase, and upregulation of uncoupling proteins involved in energy consumption . Moreover, this compound stimulates ceramidase activity associated with its two receptors, enhancing ceramide catabolism and the formation of its anti-apoptotic metabolite, sphingosine 1 phosphate (S1P), independently of AMPK .
Biochemical Pathways
This compound affects several biochemical pathways. By binding to adiponectin receptors on Müller glia, this compound activates the AMPK/acetyl-CoA carboxylase phosphorylation downstream, thereby alleviating oxidative stress . It also promotes the synthesis and expression of early growth response factor 4 (EGR4), playing a protective role through the EGR4 and classical AMPK pathways . In addition, this compound enhances the AMPK/PPARα pathway and ceramidase activity through AdipoRs .
Result of Action
This compound has shown to have significant molecular and cellular effects. It has been found to improve hippocampal-dependent spatial recognition memory in diabetic mice . It also increases progenitor cell proliferation and neuronal differentiation in the hippocampal dentate gyrus of diabetic mice . Furthermore, this compound treatment significantly increases dendritic complexity, spine density, and N-methyl-D-aspartate receptor-dependent long-term potentiation in the dentate region, and increases BDNF levels in the dentate gyrus of diabetic mice .
Action Environment
The action of this compound can be influenced by environmental factors such as glucose levels. For instance, this compound has been shown to reduce oxidative stress and apoptosis in Müller glia in a high glucose environment . Higher concentrations of this compound (20 µm) were found to be cytotoxic to macrophages . Therefore, the concentration of this compound and the glucose levels in the environment can significantly influence its action, efficacy, and stability.
Actividad Biológica
AdipoRon has been found to have a number of biological activities. In vivo studies have demonstrated that this compound is able to reduce body weight and improve insulin sensitivity. In addition, this compound has been found to reduce adipocyte size and increase lipolysis in adipose tissue. In vitro studies have demonstrated that this compound is able to activate GPR40 and increase adiponectin production.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. In vivo studies have demonstrated that this compound is able to reduce body weight and improve insulin sensitivity. In addition, this compound has been found to reduce adipocyte size and increase lipolysis in adipose tissue. In vitro studies have demonstrated that this compound is able to activate GPR40 and increase adiponectin production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AdipoRon has been found to be effective in reducing body weight and improving insulin sensitivity in animal models. In addition, this compound has been shown to have beneficial effects on adipose tissue, including an increase in lipolysis, a decrease in adipocyte size, and an increase in adiponectin production. However, there are some limitations to using this compound in lab experiments. For example, this compound is not currently approved for human use, and its effects on humans are not yet known. In addition, this compound is a synthetic small molecule and is not found in nature, making it difficult to obtain and use in laboratory experiments.
Direcciones Futuras
The potential future directions for AdipoRon research include:
1. Investigating the effects of this compound on other metabolic diseases, such as non-alcoholic fatty liver disease.
2. Investigating the effects of this compound on other tissues, such as the pancreas and skeletal muscle.
3. Investigating the potential of this compound as a therapeutic agent for the treatment of obesity and diabetes in humans.
4. Investigating the potential of this compound as a therapeutic agent for other diseases, such as cancer and cardiovascular disease.
5. Investigating the potential of this compound as an adjunct therapy for other treatments, such as diet and exercise.
6. Investigating the potential of this compound as an adjuvant to other medications, such as insulin.
7. Investigating the long-term safety and efficacy of this compound.
8. Investigating the potential of this compound as an appetite suppressant.
9. Investigating the potential of this compound as an anti-inflammatory agent.
10. Investigating the potential of this compound as an antioxidant.
11. Investigating the potential of this compound as a neuroprotective agent.
12. Investigating the potential of this compound as an immunomodulatory agent.
13. Investigating the potential of this compound as a modulator of the gut microbiome.
14. Investigating the potential of this compound as a modulator of the hypothalamic-pituitary-adrenal axis.
15. Investigating the potential of this compound as a modulator of the renin-angiotensin system.
Propiedades
IUPAC Name |
2-(4-benzoylphenoxy)-N-(1-benzylpiperidin-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O3/c30-26(28-24-15-17-29(18-16-24)19-21-7-3-1-4-8-21)20-32-25-13-11-23(12-14-25)27(31)22-9-5-2-6-10-22/h1-14,24H,15-20H2,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHUPGSHGSNPDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
924416-43-3 | |
| Record name | Adiporon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924416433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-benzoylphenoxy)-N-(1-benzylpiperidin-4-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ADIPORON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND7UVH6GKJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



